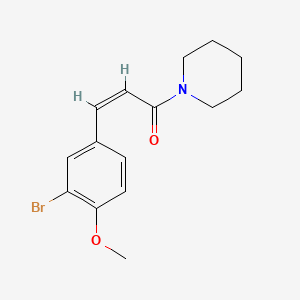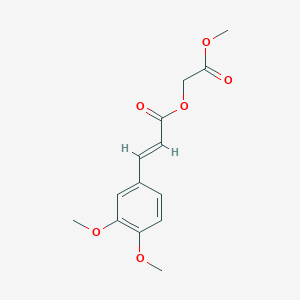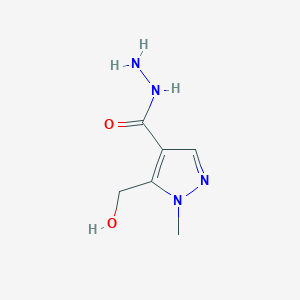![molecular formula C13H11F4N3O B10908871 2-[4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yloxy]ethylamine](/img/structure/B10908871.png)
2-[4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yloxy]ethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yloxy]ethylamine is a chemical compound known for its unique structure and properties. It contains a pyrimidine ring substituted with a fluorophenyl group and a trifluoromethyl group, making it a valuable compound in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yloxy]ethylamine typically involves the reaction of 4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-amine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base such as potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yloxy]ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with different nucleophilic groups replacing the ethylamine group.
Wissenschaftliche Forschungsanwendungen
2-[4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yloxy]ethylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 2-[4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yloxy]ethylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-(4-Fluorphenyl)-6-(trifluormethyl)-2-pyrimidinamin
- 4-(4-Fluorphenyl)-6-(trifluormethyl)pyrimidin-2-ylamin
- 4-(4-Fluorphenyl)-6-trifluoromethyl-pyrimidin-2-ylamin
Einzigartigkeit
2-[4-(4-Fluorphenyl)-6-(trifluormethyl)pyrimidin-2-yloxy]ethylamin ist einzigartig aufgrund seines spezifischen Substitutionsmusters und des Vorhandenseins sowohl von Fluorphenyl- als auch von Trifluormethylgruppen. Diese strukturellen Merkmale verleihen ihm unterschiedliche chemische und biologische Eigenschaften, was es zu einer wertvollen Verbindung für verschiedene Forschungsanwendungen macht.
Eigenschaften
Molekularformel |
C13H11F4N3O |
|---|---|
Molekulargewicht |
301.24 g/mol |
IUPAC-Name |
2-[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]oxyethanamine |
InChI |
InChI=1S/C13H11F4N3O/c14-9-3-1-8(2-4-9)10-7-11(13(15,16)17)20-12(19-10)21-6-5-18/h1-4,7H,5-6,18H2 |
InChI-Schlüssel |
NPNOUBCKQJWEPO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC(=NC(=N2)OCCN)C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide](/img/structure/B10908817.png)

![N~5~-[1-(1-Adamantyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10908825.png)

![N-(pyridin-4-yl)-1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B10908831.png)
![(9-Ethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl (4-nitrophenyl) ether](/img/structure/B10908838.png)

![methyl 3-(2,4-dimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)propanoate](/img/structure/B10908846.png)
![5-methyl-1H-pyrazolo[3,4-b]pyridine-1-carbonitrile](/img/structure/B10908850.png)
![2-[(2-Nitrophenoxy)methyl]furan](/img/structure/B10908857.png)

![methyl 4-({[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoate](/img/structure/B10908883.png)

![Ethyl 2-[propanoyl(prop-2-en-1-yl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate](/img/structure/B10908885.png)
